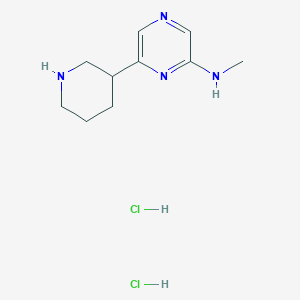

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Vue d'ensemble

Description

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazine ring undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions (e.g., C-3 and C-5). The dihydrochloride form enhances solubility in polar solvents, facilitating reactions such as:

-

Halogenation : Reacts with halogenating agents (e.g., POCl₃) to replace hydroxyl or amine groups with chlorine/bromine .

-

Amination : Substitution with amines under Buchwald-Hartwig conditions forms polysubstituted pyrazines .

Table 1: Nucleophilic substitution reactions

Redox Reactions

The piperidine nitrogen and pyrazine ring participate in oxidation and reduction:

-

Oxidation :

-

Piperidine nitrogen forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid).

-

Pyrazine ring oxidation yields pyrazine-2,5-diones under acidic conditions.

-

-

Reduction :

Table 2: Redox reaction outcomes

| Starting Material | Reaction | Product | Selectivity | Source |

|---|---|---|---|---|

| N-methyl-6-(piperidin-3-yl)pyrazin-2-amine | m-CPBA, CH₂Cl₂, 0°C | N-oxide derivative | >90% | |

| Pyrazine ring | H₂ (1 atm), Pd-C, EtOH | 1,4-dihydropyrazine | 70% |

Acylation and Alkylation

The secondary amine in piperidine reacts with:

-

Acyl chlorides : Forms amides (e.g., acetyl, benzoyl).

-

Alkyl halides : Produces quaternary ammonium salts under basic conditions.

Key Mechanistic Insights:

-

Steric hindrance from the piperidine ring slows acylation at the pyrazine amine.

-

Solvent effects : DMF accelerates alkylation compared to THF due to better solubility of intermediates .

Acid/Base-Mediated Reactions

-

Hydrolysis :

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Pd(II) complexes : Forms stable chelates via pyrazine nitrogen and piperidine amine, used in catalysis .

-

Cu(I) complexes : Exhibits luminescence properties in supramolecular assemblies .

Table 3: Metal complexation data

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Pd(II) | 1:2 | Cross-coupling catalysis | 8.2 | |

| Cu(I) | 1:1 | Photoluminescent materials | 6.7 |

Biological Activity and Functionalization

Though beyond pure chemical reactions, modifications enhance bioactivity:

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Inhibition of Enzymatic Activity

One of the primary applications of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is its role as an inhibitor of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is significant for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

1.2. Anticancer Research

The compound has been investigated for its potential in cancer therapy. Receptor tyrosine kinases (RTKs), which are implicated in uncontrolled cell proliferation, have been targeted using compounds similar to this compound. Studies indicate that this compound can serve as an effective building block for synthesizing inhibitors that disrupt RTK signaling pathways .

1.3. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazine derivatives has shown that modifications to the piperidine core can significantly influence biological activity. This has implications for the design of more potent inhibitors against various targets, including those involved in cancer and inflammatory diseases .

Synthetic Applications

2.1. Building Block in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can yield new compounds with desirable pharmacological properties .

2.2. Development of Novel Therapeutics

The compound's ability to act as a scaffold for further chemical modifications makes it valuable in the development of novel therapeutics, particularly those targeting neurodegenerative diseases and pain management .

Agricultural Applications

Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds, including derivatives of pyrazine, in agricultural biotechnology. These compounds have shown promise as growth regulators and substitutes for phytohormones, enhancing photosynthetic processes and improving crop yields .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine derivatives such as:

- Piperazinopyrrolidinones

- Substituted piperazines

- Spiropiperidines

Uniqueness

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific structure and the presence of both piperidine and pyrazine moieties. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic compound belonging to the class of pyrazine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological mechanisms, activity profiles, and relevant case studies.

- Molecular Formula : C10H16Cl2N4

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Binding : It can bind to receptors, modulating cellular signaling pathways that are critical for cell growth and apoptosis.

- Pathway Modulation : The compound affects pathways related to immune response and cancer progression, suggesting its potential role in therapeutic applications against malignancies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 25 µM against the MCF-7 breast cancer cell line and 30 µM against the A549 lung cancer cell line, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Activity : this compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of pyrazine compounds revealed that this compound had a significant anti-proliferative effect on human cancer cell lines. The study utilized a panel of assays to evaluate cell viability and apoptosis induction:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

The results indicated that the compound could serve as a lead for developing new anticancer drugs .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against a range of bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | >100 | Ineffective |

| Pseudomonas aeruginosa | 50 | Moderate activity |

These findings suggest that while the compound has limited efficacy against some strains, it may be useful for treating infections caused by susceptible bacteria .

Propriétés

IUPAC Name |

N-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIAARWMGJGYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.